

# An In-depth Technical Guide to 1-Bromopentane-d5: Structure, Synthesis, and Applications

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## Compound of Interest

Compound Name: 1-Bromopentane-4,4,5,5,5-D5

CAS No.: 83418-34-2

Cat. No.: B1443099

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This guide provides a comprehensive technical overview of 1-bromopentane-d5, a deuterated analog of 1-bromopentane. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document delves into the molecule's chemical structure, synthesis, analytical characterization, and critical applications, with a focus on the underlying scientific principles and practical methodologies.

## Introduction: The Significance of Isotopic Labeling

In the landscape of modern chemical and pharmaceutical research, stable isotope-labeled compounds are indispensable tools. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium ( $^2\text{H}$  or D), is a cornerstone of this field. This subtle modification, known as deuteration, can profoundly influence a molecule's physicochemical properties without altering its fundamental chemical reactivity. Deuterated compounds have become pivotal in elucidating reaction mechanisms, understanding metabolic pathways, and enhancing the precision of quantitative bioanalysis.[1][2]

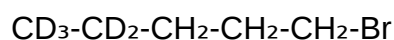
1-Bromopentane-d5 ( $\text{C}_5\text{H}_6\text{D}_5\text{Br}$ ) is a prime example of a deuterated alkyl halide designed for specialized applications.[3] By strategically replacing five hydrogen atoms at the terminal end

of the pentyl chain, this molecule serves as a valuable reagent and standard. Its utility stems from the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can alter reaction rates, providing deep insights into chemical processes.[3] Furthermore, its distinct mass makes it an ideal internal standard for mass spectrometry-based quantification. This guide will explore the essential facets of 1-bromopentane-d5, providing the technical depth required for its effective application in a research setting.

## Chemical Structure and Physicochemical Properties

The defining feature of 1-bromopentane-d5 is the selective incorporation of five deuterium atoms on the C-4 and C-5 positions of the pentyl chain. This specific labeling pattern is crucial for its applications.

The molecular structure is as follows:



This structure results in a higher molecular weight compared to its non-deuterated counterpart, 1-bromopentane.[3] This mass difference is the primary basis for its use in mass spectrometry.

### Table 1: Physicochemical Properties of 1-Bromopentane-d5 and 1-Bromopentane

Property	1-Bromopentane-d5	1-Bromopentane
Chemical Formula	C <sub>5</sub> H <sub>6</sub> BrD <sub>5</sub> [3]	C <sub>5</sub> H <sub>11</sub> Br[4][5]
Molecular Weight	156.08 g/mol [3]	151.047 g/mol [4][6]
CAS Number	83418-34-2[7]	110-53-2[4][6]
Appearance	Colorless liquid	Colorless liquid[4]
Boiling Point	~129-130 °C	127-129.8 °C[4][6]
Density	~1.25 g/cm <sup>3</sup>	1.215-1.22 g/cm <sup>3</sup> [4][6][8]
Refractive Index	Not readily available	~1.4436 - 1.445[6][8]
Solubility	Insoluble in water; soluble in alcohol and ether[6]	Insoluble in water; soluble in alcohol and ether[6]

Note: Some properties for the deuterated compound are estimated based on the non-deuterated form, as extensive experimental data is not always published. The boiling point and density are expected to be slightly higher due to the increased mass.

## Synthesis and Purification

The synthesis of 1-bromopentane-d5 requires a deuterated precursor. A common and effective strategy is the bromination of a corresponding deuterated alcohol, in this case, 1-pentanol-4,4,5,5,5-d5. The conversion of an alcohol to an alkyl bromide is a fundamental organic transformation, often achieved using reagents like hydrobromic acid (HBr), typically generated in situ from sodium bromide (NaBr) and sulfuric acid (H<sub>2</sub>SO<sub>4</sub>).[9][10][11]

The causality behind this choice of reagents lies in the S<sub>N</sub>2 reaction mechanism. The sulfuric acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The bromide ion, a good nucleophile, then attacks the primary carbon, displacing the water molecule to form the C-Br bond.

## Experimental Protocol: Synthesis of 1-Bromopentane-d5

This protocol is a representative procedure and should be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

#### Materials:

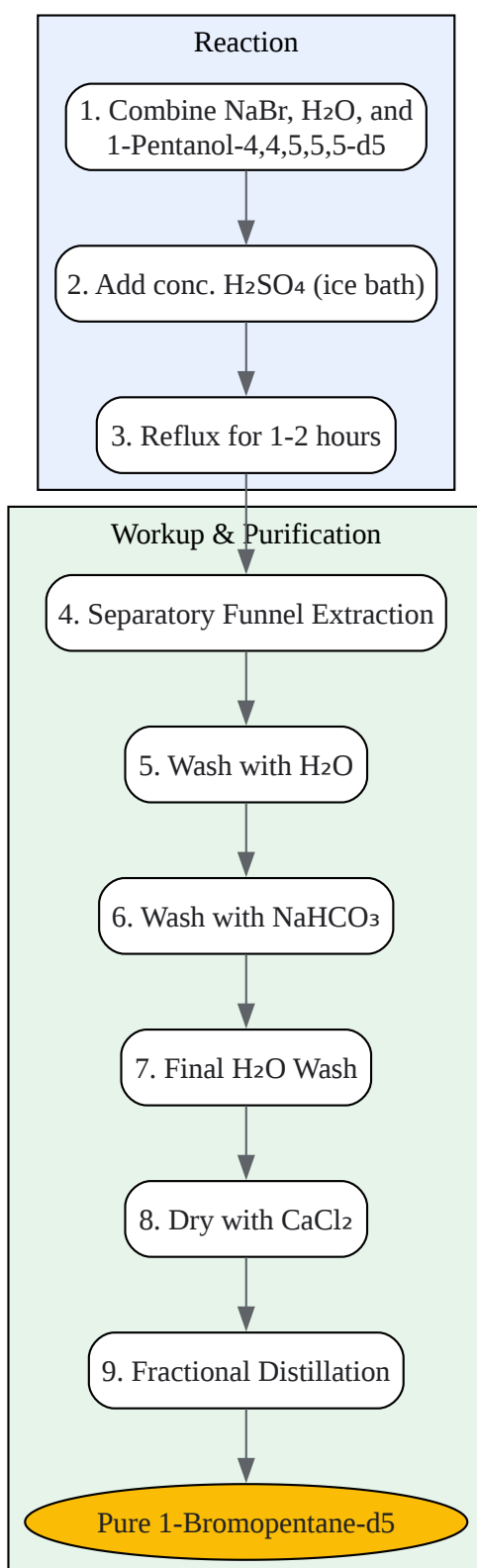
- 1-Pentanol-4,4,5,5,5-d5
- Sodium bromide (NaBr)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>, 98%)
- Deionized water
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Anhydrous calcium chloride (CaCl<sub>2</sub>) or magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium bromide in deionized water.
- **Addition of Alcohol:** Add 1-pentanol-4,4,5,5,5-d5 to the flask.
- **Cooling and Acid Addition:** Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid dropwise with vigorous stirring. The addition should be controlled to prevent excessive heat generation.[\[11\]](#)
- **Reflux:** Assemble a reflux apparatus and heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.[\[11\]](#)
- **Workup and Extraction:** After cooling, transfer the reaction mixture to a separatory funnel. The denser 1-bromopentane-d5 will form the lower organic layer.
- **Washing:**
  - Wash the organic layer with water to remove residual acid and salts.
  - Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
  - Perform a final wash with water.

- Drying: Transfer the organic layer to a clean flask and dry it over anhydrous calcium chloride or magnesium sulfate.
- Purification by Distillation: Filter the dried liquid to remove the drying agent. Purify the crude 1-bromopentane-d5 by fractional distillation, collecting the fraction boiling at approximately 129-131 °C.[9]

## Diagram: Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of 1-bromopentane-d<sub>5</sub>.

## Analytical Characterization

To validate the successful synthesis and confirm the identity, purity, and isotopic enrichment of 1-bromopentane-d5, a combination of analytical techniques is essential.

- $^1\text{H}$  NMR Spectroscopy:** This technique confirms the position of deuteration. The spectrum will show the characteristic signals for the protons at C1, C2, and C3. Crucially, the signals corresponding to the protons on C4 and C5 in non-deuterated 1-bromopentane will be absent or significantly diminished, confirming successful isotopic labeling.
- $^{13}\text{C}$  NMR Spectroscopy:** The  $^{13}\text{C}$  spectrum will show five distinct carbon signals. The signals for C4 and C5 will appear as multiplets with attenuated intensity due to coupling with deuterium (a spin-1 nucleus).
- Mass Spectrometry (MS):** MS provides direct evidence of deuterium incorporation by measuring the molecular mass. The molecular ion peak ( $\text{M}^+$ ) for 1-bromopentane-d5 will be observed at  $m/z$  values corresponding to the heavier isotopic composition (e.g., 155/157, accounting for the natural abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes, plus five deuterium atoms). This is 5 mass units higher than for unlabeled 1-bromopentane ( $m/z$  150/152).[12]

### Table 2: Expected Analytical Data for 1-Bromopentane-d5

Analysis	Expected Result
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ ~3.41 (t, 2H, $-\text{CH}_2\text{Br}$ ), $\delta$ ~1.88 (m, 2H, $-\text{CH}_2\text{CH}_2\text{Br}$ ), $\delta$ ~1.40 (m, 2H, $-\text{CH}_2\text{CD}_2-$ ), Absence of signals at ~1.33 and ~0.90 ppm.[12] [13]
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	Signals for C1, C2, C3, C4, C5. C4 and C5 signals will be split into multiplets and have reduced intensity due to C-D coupling.[14]
Mass Spec. (EI)	Molecular ion peaks $[\text{M}]^+$ and $[\text{M}+2]^+$ at $m/z$ ~155 and 157. Fragmentation patterns will differ from the unlabeled compound.

## Applications in Research and Drug Development

The unique properties of 1-bromopentane-d5 make it a versatile tool, primarily in quantitative analysis and mechanistic studies.

### Internal Standard for Quantitative Bioanalysis

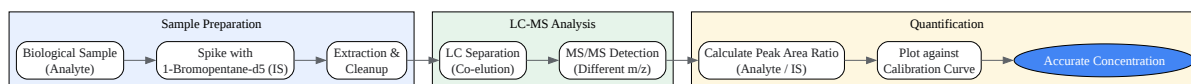
The "gold standard" for quantitative LC-MS assays is the use of a stable isotope-labeled internal standard (SIL-IS).<sup>[15][16]</sup> 1-Bromopentane-d5 is an excellent candidate for use as an internal standard when quantifying 1-bromopentane or structurally related analytes in complex biological matrices like blood or plasma.

Why a SIL-IS is Superior:

- **Co-elution:** A SIL-IS has nearly identical chromatographic retention time and physicochemical properties to the analyte.<sup>[17]</sup> This ensures that both compounds experience the same matrix effects (ion suppression or enhancement) during mass spectrometric analysis.
- **Correction for Variability:** It accurately corrects for analyte loss during every step of sample preparation, from extraction to injection.<sup>[16]</sup>
- **Accuracy and Precision:** The use of a SIL-IS significantly improves the accuracy, precision, and robustness of the bioanalytical method.<sup>[15]</sup>

In a typical workflow, a known amount of 1-bromopentane-d5 is added to every sample, calibrator, and quality control sample at the beginning of the extraction process. The analyte's concentration is then determined by calculating the ratio of the analyte's MS response to the internal standard's MS response.<sup>[18][19]</sup>

### Diagram: Role of a Deuterated Internal Standard in LC-MS



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Caption: Workflow showing how a deuterated internal standard ensures accurate quantification.

## Mechanistic and Metabolic Studies

Deuteration is a powerful technique for investigating reaction mechanisms and metabolic pathways.[1][3] The C-D bond is stronger than a C-H bond, leading to a higher activation energy for reactions that involve breaking this bond. This phenomenon, the kinetic isotope effect (KIE), can slow down metabolic processes mediated by enzymes like cytochrome P450.[20]

While 1-bromopentane-d5 itself is a simple molecule, it serves as a building block for synthesizing more complex deuterated molecules. By incorporating the d5-pentyl group into a drug candidate, researchers can probe the metabolic stability of that specific part of the molecule. If metabolism is slowed at the deuterated site, it provides evidence that this position is a metabolic "soft spot." [1] This information is invaluable for designing drugs with improved pharmacokinetic profiles.[2][21]

## Safety and Handling

1-Bromopentane-d5 should be handled with the same precautions as its non-deuterated analog. It is a flammable liquid and vapor and causes skin and eye irritation.[22][23][24]

- **Handling:** Work in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[25] Use non-sparking tools and take precautionary measures against static discharge.[24][26]
- **Personal Protective Equipment (PPE):** Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[25]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.[6][26]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

## Conclusion

1-Bromopentane-d5 is more than just a heavy version of a simple alkyl halide. It is a precision tool that empowers researchers to achieve higher levels of accuracy in quantitative analysis and to gain deeper insights into complex chemical and biological processes. Its role as a superior internal standard in LC-MS is critical for drug development, ensuring the reliability of pharmacokinetic and toxicokinetic data. Furthermore, its utility as a deuterated building block aids in the rational design of metabolically stable drug candidates. Understanding the synthesis, characterization, and application of 1-bromopentane-d5 is essential for leveraging the full potential of stable isotope labeling in scientific discovery.

## References

- Stenutz, R. (n.d.). 1-bromopentane. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). 1-Bromopentane. Retrieved from [\[Link\]](#)
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 1-Bromopentane in Modern Organic Synthesis. Retrieved from [\[Link\]](#)
- NileRed. (2016, July 30). Making a Bromoalkane (1-bromopentane) [Video]. YouTube. Retrieved from [\[Link\]](#)
- S D Fine-Chem Limited. (n.d.). 1-bromopentane Safety Data Sheet. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). 1-Bromopentane. PubChem Compound Database. Retrieved from [\[Link\]](#)
- Scribd. (n.d.). Organic Synthesis of 1-Bromobutane. Retrieved from [\[Link\]](#)
- Aretz, C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Chemistry. Retrieved from [\[Link\]](#)

- Agilent Technologies. (2007). Quantitative Analysis of Amphetamine-Type Drugs by Extractive Benzoylation and LC/MS/MS Application. Retrieved from [\[Link\]](#)
- Van den Broeck, I., et al. (2007). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [\[Link\]](#)
- Buteau, K. C. (2018). Applications of Deuterium in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2021). Synthesis of 1-bromobutane - Experiment. Retrieved from [\[Link\]](#)
- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Retrieved from [\[Link\]](#)
- Journal of the American Chemical Society. (1955). Investigation of the Preparation of Bromides from 1-, 2- and 3-Pentanol. Synthesis of Pure Bromopentanes. Retrieved from [\[Link\]](#)
- Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [\[Link\]](#)
- Chemical and Pharmaceutical Bulletin. (2021). Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. Retrieved from [\[Link\]](#)
- Fisher Scientific. (2009). 1-Bromopentane Safety Data Sheet. Retrieved from [\[Link\]](#)
- precisionFDA. (n.d.). 1-BROMOPENTANE. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [\[Link\]](#)
- Angewandte Chemie International Edition. (2023). Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery. Retrieved from [\[Link\]](#)

- ResearchGate. (n.d.). NMR Solvent Data Chart. Retrieved from [[Link](#)]
- State the objective of the project. (n.d.). Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Deuterium in drug discovery and synthesis of breakthrough reagents for introducing various dn-alkyl groups. Retrieved from [[Link](#)]
- CBSE Academic. (n.d.). Sample Paper (2024-25) Chemistry Theory (043). Retrieved from [[Link](#)]

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## Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [ir.library.osaka-u.ac.jp](https://ir.library.osaka-u.ac.jp) [[ir.library.osaka-u.ac.jp](https://ir.library.osaka-u.ac.jp)]
- 3. 1-Bromopentane-4,4,5,5,5-D5 | 83418-34-2 | Benchchem [[benchchem.com](https://benchchem.com)]
- 4. 1-Bromopentane - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 5. GSRS [[precision.fda.gov](https://precision.fda.gov)]
- 6. 1-Bromopentane, 99% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [[fishersci.ca](https://fishersci.ca)]
- 7. 1-BROMOPENTANE-4,4,5,5,5-D5 | 83418-34-2 [[chemicalbook.com](https://chemicalbook.com)]
- 8. 1-bromopentane [[stenutz.eu](https://stenutz.eu)]
- 9. [m.youtube.com](https://m.youtube.com) [[m.youtube.com](https://m.youtube.com)]
- 10. [scribd.com](https://scribd.com) [[scribd.com](https://scribd.com)]
- 11. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 12. 1-Bromopentane(110-53-2) 1H NMR [[m.chemicalbook.com](https://m.chemicalbook.com)]
- 13. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]

- [14. chem.washington.edu](http://chem.washington.edu) [[chem.washington.edu](http://chem.washington.edu)]
- [15. scispace.com](http://scispace.com) [[scispace.com](http://scispace.com)]
- [16. Internal Standards in LC–MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK](https://dmpk.service.wuxiapptec.com) [[dmpk.service.wuxiapptec.com](https://dmpk.service.wuxiapptec.com)]
- [17. researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- [18. agilent.com](http://agilent.com) [[agilent.com](http://agilent.com)]
- [19. documents.thermofisher.com](http://documents.thermofisher.com) [[documents.thermofisher.com](http://documents.thermofisher.com)]
- [20. Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery - PubMed](https://pubmed.ncbi.nlm.nih.gov) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [21. pubs.acs.org](http://pubs.acs.org) [[pubs.acs.org](http://pubs.acs.org)]
- [22. 1-Bromopentane | C5H11Br | CID 8057 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- [23. sigmaaldrich.cn](http://sigmaaldrich.cn) [[sigmaaldrich.cn](http://sigmaaldrich.cn)]
- [24. assets.thermofisher.com](http://assets.thermofisher.com) [[assets.thermofisher.com](http://assets.thermofisher.com)]
- [25. cdn isotopes.com](http://cdnisotopes.com) [[cdn isotopes.com](http://cdnisotopes.com)]
- [26. fishersci.com](http://fishersci.com) [[fishersci.com](http://fishersci.com)]
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